CH5132799 is a synthetically derived small molecule classified as a selective class I phosphatidylinositol 3-kinase (PI3K) inhibitor. [, ] It plays a significant role in scientific research as a valuable tool for studying the PI3K pathway, particularly in the context of cancer. [, ] CH5132799 exhibits high specificity for class I PI3Ks, demonstrating minimal activity against other PI3K classes or mTOR. [, ] This selectivity makes it a powerful tool for dissecting the roles of specific PI3K isoforms in various cellular processes and disease models.
CH5132799, also known as PA-799, is a selective class I phosphatidylinositol 3-kinase inhibitor that has garnered attention for its potential in cancer therapy. The phosphatidylinositol 3-kinase pathway is crucial for cell proliferation and survival, making it a significant target in oncology. CH5132799 has demonstrated potent antitumor activity in various preclinical models, particularly against tumors with PIK3CA mutations, which are common in several cancer types, including breast and ovarian cancers .
CH5132799 was developed as part of ongoing research into targeted cancer therapies. It falls under the category of small molecule inhibitors specifically designed to inhibit class I phosphatidylinositol 3-kinases. These enzymes play a pivotal role in the signaling pathways that regulate cellular growth and metabolism. The compound has been studied extensively for its pharmacokinetics, efficacy, and safety profile in human clinical trials .
The synthesis of CH5132799 involves complex organic chemistry techniques aimed at creating a compound that selectively inhibits class I phosphatidylinositol 3-kinases. The synthesis typically follows a multi-step process that includes:
The molecular structure of CH5132799 can be characterized by its specific arrangement of atoms that confer its inhibitory properties. The compound's structure includes:
Data from crystallography studies suggest that CH5132799 interacts with the ATP-binding site of phosphatidylinositol 3-kinase, providing insights into its mechanism of action .
CH5132799 undergoes specific chemical reactions upon administration:
These reactions are critical for understanding how the compound exerts its therapeutic effects and how it can be optimized for better efficacy .
The mechanism of action of CH5132799 primarily involves:
The compound's ability to selectively inhibit class I phosphatidylinositol 3-kinases while sparing other kinases contributes to its favorable safety profile.
The physical and chemical properties of CH5132799 include:
These properties influence how CH5132799 is formulated for clinical use and how it behaves within biological systems .
CH5132799 is primarily investigated for its applications in oncology, particularly for treating cancers associated with aberrant phosphatidylinositol 3-kinase signaling pathways. Its potential applications include:
Ongoing clinical trials aim to further elucidate its therapeutic potential and safety profile in diverse cancer populations.
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a master regulator of essential cellular processes, including proliferation, survival, metabolism, and angiogenesis. Dysregulation of this pathway occurs in 30–50% of human cancers due to PIK3CA mutations (encoding the p110α catalytic subunit), loss of PTEN tumor suppressor function, or upstream receptor tyrosine kinase overactivation [3] [9]. Key oncogenic mutations cluster in "hotspot" regions: helical domain mutations (e.g., E542K, E545K) disrupt inhibitory interactions with the p85 regulatory subunit, while kinase domain mutations (e.g., H1047R) enhance membrane binding and catalytic activity [5] [9]. These alterations drive constitutive PI3K activation, leading to uncontrolled PIP₃ production, AKT phosphorylation, and downstream mTOR signaling—culminating in tumor growth, metastasis, and therapeutic resistance [3] [6].
Table 1: Prevalence of PI3K Pathway Alterations in Solid Tumors
Cancer Type | PIK3CA Mutation Frequency | PTEN Loss Frequency | Key Clinical Implications |
---|---|---|---|
Breast | 30–40% | 25–30% | Hormone resistance, poor prognosis |
Ovarian | 12–25% | 15–20% | Chemoresistance |
Endometrial | 25–40% | 35–50% | AKT hyperactivation |
Colorectal | 15–25% | 20–30% | Metastasis promotion |
Data synthesized from [3] [5] [9]
Class I PI3Ks—particularly the p110α isoform—are prioritized therapeutic targets due to their direct association with oncogenic mutations. Unlike class II/III PI3Ks (involved in vesicular trafficking and autophagy), class I enzymes (subdivided into IA: p110α, β, δ; IB: p110γ) directly link receptor activation to PIP₃ generation [3] [6]. The p110α isoform (encoded by PIK3CA) harbors >80% of oncogenic PI3K mutations in solid tumors, making it a critical vulnerability [5] [9]. While p110β plays roles in PTEN-deficient cancers, and p110δ/γ are leukocyte-enriched, p110α drives tumorigenesis across carcinomas. Isoform-specific inhibitors minimize toxicity associated with pan-PI3K blockade (e.g., hyperglycemia, hepatotoxicity) by sparing non-tumor tissues [5] [7].
Table 2: Selectivity Profiles of Clinical-Stage PI3K Inhibitors
Inhibitor | Target Specificity | Primary Tumor Indications | Development Status |
---|---|---|---|
Alpelisib | p110α | PIK3CA-mutant breast cancer | FDA-approved |
Copanlisib | Pan-class I (α/β/δ/γ) | Hematologic malignancies | FDA-approved |
CH5132799 | Class I (α > β/δ/γ) | Solid tumors (ovarian, breast) | Phase I/II |
Duvelisib | p110δ/γ | CLL, lymphoma | FDA-approved |
CH5132799 (also known as IZORLISIB or MEN1611) is an orally bioavailable, ATP-competitive small-molecule inhibitor selective for class I PI3Ks, with highest potency against p110α (IC₅₀ = 14 nM). It was rationally designed to target tumors harboring PIK3CA mutations or PTEN loss [2] [4] [8]. Preclinical studies revealed its unique mechanism: CH5132799 binds the kinase domain of p110α, stabilizing an inactive conformation and preventing PIP₃ production. Unlike earlier pan-PI3K inhibitors (e.g., wortmannin), CH5132799 achieves >100-fold selectivity for mutant p110α over other isoforms, reducing off-target effects [2] [6].
Table 3: Biochemical and Pharmacological Profile of CH5132799
Property | Value | Method/Notes |
---|---|---|
Molecular formula | C₁₅H₁₉N₇O₃S | [4] [8] |
PI3Kα IC₅₀ | 0.014 μM | Cell-free kinase assay |
Antiproliferative potency | 0.1–1.0 μM (PIK3CA-mutant cells) | MTS assay in tumor cell lines |
Oral bioavailability | >60% | Mouse xenograft models |
Key targets | PI3Kα mutants (H1047R, E545K) | Confirmed in kinase screens |
Data compiled from [2] [4] [8]
In PIK3CA-mutant xenograft models, CH5132799 induced tumor regression by >50% and inhibited PI3K signaling within 2 hours of administration. Synergistic effects were observed with trastuzumab in HER2+/PIK3CA-mutant breast cancer models, where it overcame resistance to single-agent HER2 blockade [2] [8]. Pharmacodynamic studies confirmed pathway inhibition via reduced phosphorylated AKT (pAKT) in tumors and suppression of tumor glucose metabolism (measured by FDG-PET) [1] [2]. A phase I trial (NCT00960960) demonstrated proof-of-concept in patients: among 38 subjects with advanced solid tumors, CH5132799 inhibited tumor metabolism in 17/23 evaluable patients (74%) and provided clinical benefit (partial response or stable disease ≥6 months) in ovarian and breast cancer cases with PIK3CA pathway activation [1].
Table 4: Preclinical Efficacy of CH5132799 in PIK3CA-Mutant Models
Cancer Type | Model System | Dosing Regimen | Key Results |
---|---|---|---|
Ovarian | OVCAR-3 xenograft | 10 mg/kg/day, oral | 73% tumor growth inhibition; ↓pAKT |
Breast (HER2+) | BT-474 xenograft | 15 mg/kg/day + trastuzumab | Complete tumor regression; no relapse |
Endometrial | AN3CA xenograft | 20 mg/kg/day, oral | 58% reduction in tumor volume |
Colon | Patient-derived cells | 1 μM in vitro | Apoptosis induction in PTEN-null cells |
Table 5: Nomenclature of CH5132799
Identifier Type | Name(s) |
---|---|
Generic name | IZORLISIB |
Synonyms | CH-5132799, CH5132799, MEN1611, PA-799 |
Chemical names | 5-[7-methanesulfonyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine |
CAS number | 1007207-67-1 (base); 242053-77-6 (mesylate) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7